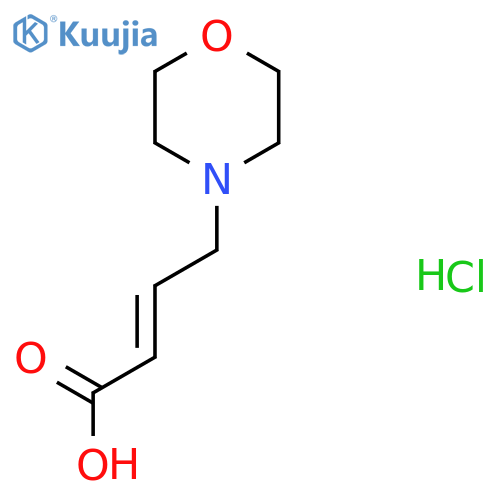

Cas no 1807940-64-2 (4-morpholinobut-2-enoic acid;hydrochloride)

4-morpholinobut-2-enoic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Morpholin-4-yl-but-2-enoic acid hydrochloride

- (E)-4-morpholin-4-ylbut-2-enoic acid;hydrochloride

- 4-(morpholin-4-yl)but-2-enoic acid hydrochloride, E

- 4-morpholinobut-2-enoic acid;hydrochloride

-

- インチ: 1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H/b2-1+;

- InChIKey: DQELLWQXAROXTC-TYYBGVCCSA-N

- ほほえんだ: Cl.O1CCN(C/C=C/C(=O)O)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- トポロジー分子極性表面積: 49.8

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 149.8±26.5 °C

4-morpholinobut-2-enoic acid;hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

4-morpholinobut-2-enoic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157495-0.1g |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 0.1g |

$272.0 | 2023-07-09 | ||

| Enamine | EN300-157495-0.5g |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 0.5g |

$613.0 | 2023-07-09 | ||

| Enamine | EN300-157495-5.0g |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 5.0g |

$2277.0 | 2023-07-09 | ||

| Enamine | EN300-157495-0.25g |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 0.25g |

$389.0 | 2023-07-09 | ||

| Enamine | EN300-157495-1.0g |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 1.0g |

$785.0 | 2023-07-09 | ||

| Enamine | EN300-157495-250mg |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 250mg |

$389.0 | 2023-09-24 | ||

| Enamine | EN300-157495-1000mg |

4-(morpholin-4-yl)but-2-enoic acid hydrochloride |

1807940-64-2 | 1000mg |

$785.0 | 2023-09-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9490-1-1g |

4-morpholinobut-2-enoic acid;hydrochloride |

1807940-64-2 | 95% | 1g |

¥3564.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9490-1-250.0mg |

4-morpholinobut-2-enoic acid;hydrochloride |

1807940-64-2 | 95% | 250.0mg |

¥1426.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9490-1-1.0g |

4-morpholinobut-2-enoic acid;hydrochloride |

1807940-64-2 | 95% | 1.0g |

¥3564.0000 | 2024-07-23 |

4-morpholinobut-2-enoic acid;hydrochloride 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

4-morpholinobut-2-enoic acid;hydrochlorideに関する追加情報

Introduction to 4-morpholinobut-2-enoic acid;hydrochloride (CAS No. 1807940-64-2)

4-morpholinobut-2-enoic acid;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1807940-64-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of hydrochloride salts, which are commonly utilized in drug formulations due to their enhanced solubility and stability. The structural integrity of 4-morpholinobut-2-enoic acid;hydrochloride features a butenolic moiety linked to a morpholine ring, making it a structurally unique entity with potential therapeutic applications.

The morpholine moiety in 4-morpholinobut-2-enoic acid;hydrochloride contributes to its pharmacological profile by introducing a basic nitrogen atom that can interact with acidic or polar functional groups in biological systems. This interaction is particularly relevant in the context of drug design, where such structural features are often leveraged to improve binding affinity and selectivity. The butenolic component, on the other hand, provides a flexible side chain that can be further modified to tailor specific biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of functionalized carboxylic acids in the development of novel therapeutic agents. 4-morpholinobut-2-enoic acid;hydrochloride exemplifies this trend, as its carboxylic acid functionality can be readily incorporated into various pharmacophores. The hydrochloride salt form enhances its utility in synthetic chemistry by improving its handling properties, such as solubility in aqueous solutions, which is crucial for both in vitro and in vivo applications.

In the realm of academic research, 4-morpholinobut-2-enoic acid;hydrochloride has been explored for its potential role as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for constructing scaffolds that mimic natural bioactive compounds. For instance, researchers have investigated its use in developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The hydrochloride salt form of 4-morpholinobut-2-enoic acid;hydrochloride has also been studied for its pharmacokinetic properties. Hydrochloride salts are known for their improved bioavailability and stability, which are critical factors in drug development. This has led to several preclinical studies evaluating 4-morpholinobut-2-enoic acid;hydrochloride as a potential prodrug or co-formulated agent. The compound’s ability to undergo metabolic conversion into active species while maintaining structural integrity makes it an attractive candidate for further investigation.

One of the most compelling aspects of 4-morpholinobut-2-enoic acid;hydrochloride is its versatility in chemical modifications. The presence of both the carboxylic acid and morpholine groups provides multiple sites for functionalization, allowing chemists to design derivatives with tailored properties. For example, acylation or esterification of the carboxylic acid group can yield compounds with enhanced lipophilicity or water solubility, depending on the choice of substituent.

Recent publications have demonstrated the utility of 4-morpholinobut-2-enoic acid;hydrochloride in the development of targeted therapies. Researchers have reported its incorporation into peptidomimetics designed to disrupt protein-protein interactions implicated in neurological disorders. The morpholine ring, in particular, has been shown to enhance binding affinity when incorporated into such mimetics, potentially leading to more effective treatments with fewer side effects.

The synthesis of 4-morpholinobut-2-enoic acid;hydrochloride itself is an intriguing process that highlights modern synthetic methodologies. Advances in catalytic asymmetric reactions have enabled more efficient and scalable production of this compound compared to traditional synthetic routes. These improvements not only reduce costs but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.

In conclusion, 4-morpholinobut-2-enoic acid;hydrochloride (CAS No. 1807940-64-2) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features, combined with its well-documented chemical properties, make it a valuable asset for both academic laboratories and industrial settings. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like 4-morpholinobut-2-enoic acid;hydrochloride are poised to play a pivotal role in advancing medical science.

1807940-64-2 (4-morpholinobut-2-enoic acid;hydrochloride) 関連製品

- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)

- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)